6'-Chloro-2-(N-cyclohexyl-N-methylamino)-o-acetotoluidide, hydrochloride
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Overview
Description
[2-(2-Chloro-6-methylanilino)-2-oxoethyl]-cyclohexyl-methylazaniumchloride: is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloro-substituted aniline moiety and a cyclohexyl-methylazanium group. It is primarily used in research and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Chloro-6-methylanilino)-2-oxoethyl]-cyclohexyl-methylazaniumchloride typically involves multiple steps, starting with the preparation of 2-chloro-6-methylaniline. This intermediate can be synthesized from 3-chloro-5-methyl-4-nitroaniline through a series of reactions including diazotization and reduction . The final compound is obtained by reacting 2-chloro-6-methylaniline with appropriate reagents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: [2-(2-Chloro-6-methylanilino)-2-oxoethyl]-cyclohexyl-methylazaniumchloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quaternary ammonium cations.
Reduction: Reduction reactions can be performed using suitable reducing agents to modify the functional groups.
Substitution: The chloro group in the aniline moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Water radical cations can be used as oxidizing agents under ambient conditions.
Reduction: Iron powder and hypophosphorous acid are commonly used in reduction reactions.
Substitution: Nucleophilic reagents such as amines and thiols can be employed for substitution reactions.
Major Products Formed:
Scientific Research Applications
[2-(2-Chloro-6-methylanilino)-2-oxoethyl]-cyclohexyl-methylazaniumchloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [2-(2-Chloro-6-methylanilino)-2-oxoethyl]-cyclohexyl-methylazaniumchloride involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
[2-(2-Chloro-6-methylanilino)-2-oxoethyl]phthalazin-2-ium iodide: This compound shares a similar structure but differs in its iodide counterion.
[2-(2-Chloro-6-methylanilino)-2-oxoethyl]-(2-methylpropyl)azaniumchloride: Another structurally related compound with a different alkyl group.
Uniqueness: The uniqueness of [2-(2-Chloro-6-methylanilino)-2-oxoethyl]-cyclohexyl-methylazaniumchloride lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyclohexyl-methylazanium moiety, in particular, contributes to its stability and versatility in various applications.
Properties
CAS No. |
77966-41-7 |
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Molecular Formula |
C16H24Cl2N2O |
Molecular Weight |
331.3 g/mol |
IUPAC Name |
[2-(2-chloro-6-methylanilino)-2-oxoethyl]-cyclohexyl-methylazanium;chloride |
InChI |
InChI=1S/C16H23ClN2O.ClH/c1-12-7-6-10-14(17)16(12)18-15(20)11-19(2)13-8-4-3-5-9-13;/h6-7,10,13H,3-5,8-9,11H2,1-2H3,(H,18,20);1H |
InChI Key |
HENOSASMMMOQKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C[NH+](C)C2CCCCC2.[Cl-] |
Origin of Product |
United States |
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